Cas no 57097-45-7 (4-Chloro-1H-pyrrole-2-carbonitrile)
4-Chloro-1H-pyrrole-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-1H-Pyrrole-2-carbonitrile
- 1H-Pyrrole-2-carbonitrile, 4-chloro-
- 4-Chloro-2-cyanopyrrol
- 4-Chloropyrrol-2-carbonitril
- 4-chloropyrrole-2-carbonitrile
- 4-chloro-pyrrole-2-carbonitrile
- AK120657
- CTK1F2893
- KB-241070
- SureCN276580
- DUZOBCCYLYWQGV-UHFFFAOYSA-N
- FCH951565
- AX8246073
- CS-0146990
- A869764
- C75675
- 57097-45-7
- SB63903
- DS-6243
- DTXSID60483259
- AKOS006349765
- C5H3ClN2
- MFCD12923750
- SCHEMBL276580
- FT-0732297
- DA-39744
- 4-Chloro-1H-pyrrole-2-carbonitrile
-
- MDL: MFCD12923750
- Inchi: 1S/C5H3ClN2/c6-4-1-5(2-7)8-3-4/h1,3,8H
- InChI Key: DUZOBCCYLYWQGV-UHFFFAOYSA-N
- SMILES: ClC1=CNC(C#N)=C1
Computed Properties
- Exact Mass: 125.99859
- Monoisotopic Mass: 125.9984758g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.6
- XLogP3: 1.4
Experimental Properties
- PSA: 39.58
4-Chloro-1H-pyrrole-2-carbonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
4-Chloro-1H-pyrrole-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109006597-100mg |
4-Chloro-1H-pyrrole-2-carbonitrile |
57097-45-7 | 97% | 100mg |
$196.88 | 2023-09-01 | |
| Alichem | A109006597-250mg |
4-Chloro-1H-pyrrole-2-carbonitrile |
57097-45-7 | 97% | 250mg |
$296.94 | 2023-09-01 | |
| Alichem | A109006597-1g |
4-Chloro-1H-pyrrole-2-carbonitrile |
57097-45-7 | 97% | 1g |
$742.35 | 2023-09-01 | |
| TRC | C079705-50mg |
4-Chloro-1H-pyrrole-2-carbonitrile |
57097-45-7 | 50mg |
$ 510.00 | 2022-06-06 | ||
| TRC | C079705-100mg |
4-Chloro-1H-pyrrole-2-carbonitrile |
57097-45-7 | 100mg |
$ 850.00 | 2022-06-06 | ||
| Chemenu | CM197090-1g |
4-Chloro-1H-pyrrole-2-carbonitrile |
57097-45-7 | 97% | 1g |
$687 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KN001-200mg |
4-Chloro-1H-pyrrole-2-carbonitrile |
57097-45-7 | 97% | 200mg |
1010.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KN001-50mg |
4-Chloro-1H-pyrrole-2-carbonitrile |
57097-45-7 | 97% | 50mg |
404.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KN001-1g |
4-Chloro-1H-pyrrole-2-carbonitrile |
57097-45-7 | 97% | 1g |
3535.0CNY | 2021-07-14 | |
| Ambeed | A184062-100mg |
4-Chloro-1H-pyrrole-2-carbonitrile |
57097-45-7 | 97% | 100mg |
$63.0 | 2025-04-18 |
4-Chloro-1H-pyrrole-2-carbonitrile Suppliers
4-Chloro-1H-pyrrole-2-carbonitrile Related Literature
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 4-Chloro-1H-pyrrole-2-carbonitrile
4-Chloro-1H-pyrrole-2-carbonitrile: A Comprehensive Overview
4-Chloro-1H-pyrrole-2-carbonitrile (CAS No 57097-45-7) is a heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its pyrrole ring substituted with a chlorine atom at position 4 and a cyano group at position 2, has garnered attention due to its unique electronic properties and structural versatility. Recent studies have highlighted its role in the synthesis of advanced materials, drug discovery, and as an intermediate in organic synthesis.
The structure of 4-Chloro-1H-pyrrole-2-carbonitrile consists of a five-membered aromatic ring containing one nitrogen atom. The substitution pattern—chlorine at position 4 and cyano at position 2—confers distinct reactivity and stability to the molecule. The cyano group introduces electron-withdrawing effects, while the chlorine atom contributes to both electron-withdrawing and steric effects. This combination makes the compound highly reactive under certain conditions, making it a valuable intermediate in organic synthesis.
Recent research has focused on the synthesis and characterization of 4-Chloro-1H-pyrrole-2-carbonitrile using novel methodologies. For instance, advancements in catalytic processes have enabled the efficient preparation of this compound through routes such as the Hantzsch dihydropyridine synthesis modified for pyrroles. These methods not only enhance yield but also improve the purity of the final product, which is crucial for its application in sensitive areas like drug development.
In terms of applications, 4-Chloro-1H-pyrrole-2-carbonitrile has shown promise in the field of medicinal chemistry. Its ability to act as a building block for complex molecules has led to its use in the synthesis of bioactive compounds with potential therapeutic applications. For example, studies have demonstrated its role in the development of inhibitors for key enzymes involved in diseases such as cancer and neurodegenerative disorders.
Moreover, 4-Chloro-1H-pyrrole-2-carbonitrile has been explored for its potential in materials science. Its electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent experiments have shown that incorporating this compound into polymer blends can enhance electrical conductivity without compromising mechanical properties.
The versatility of 4-Chloro-1H-pyrrole-2-carbonitrile extends to its role as an intermediate in multi-component reactions. Its ability to undergo various transformations, such as cycloadditions and nucleophilic substitutions, has made it a valuable tool in organic synthesis. Researchers have utilized these properties to design efficient synthetic pathways for complex molecules, reducing both time and cost.
In conclusion, 4-Chloro-1H-pyrrole-2-carbonitrile (CAS No 57097-45-7) is a multifaceted compound with applications spanning medicinal chemistry, materials science, and organic synthesis. Its unique structure and reactivity continue to drive innovative research, positioning it as a key player in the development of advanced chemical systems.
57097-45-7 (4-Chloro-1H-pyrrole-2-carbonitrile) Related Products
- 89809-64-3(5-chloropyridine-2-carbonitrile)
- 1264481-38-0(7-Chloro-1H-indole-2-carbonitrile)
- 104711-65-1(4-chloro-6-methylpyridine-2-carbonitrile)
- 55306-66-6(4-chloropyridine-2,6-dicarbonitrile)
- 38180-46-0(3-chloropyridine-2-carbonitrile)
- 19235-89-3(4-Chloropyridine-2-carbonitrile)
- 51147-99-0(4,5-Dichloro-1H-pyrrole-2-carbonitrile)
- 139485-42-0(3,4,5-Trichloropicolinonitrile)
- 61893-86-5(1H-Pyrrole-2-carbonitrile, 3-chloro-)
- 205751-22-0(Pyridinecarbonitrile, chloro-)